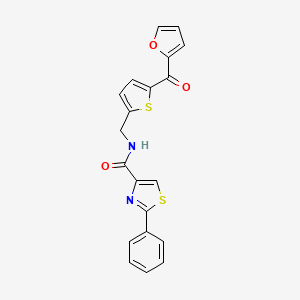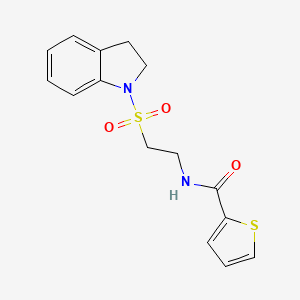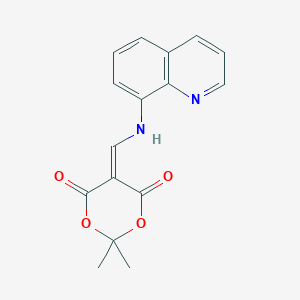
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan and thiophene derivatives are of significant interest in organic chemistry due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide likely exhibits interesting chemical and physical properties due to the presence of furan, thiophene, and thiazole rings, which are known for their diverse reactivity and functional utility.
Synthesis Analysis
Several methods have been developed for synthesizing compounds containing furan and thiophene rings. For example, furan-2-carbonyl derivatives can be synthesized from furan-2-carboxylic acid hydrazide through reactions leading to thiol-thione tautomeric equilibria, or by coupling reactions involving naphthalen-1-amine and furan-2-carbonyl chloride followed by further functionalization to obtain thioamide and then specific heterocyclic structures (Koparır, Çetin, & Cansiz, 2005) (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques such as IR, 1H-NMR, and X-ray diffraction. These methods confirm the presence of the furan, thiophene, and thiazole units and provide insights into the tautomeric equilibria and regioselectivity in reactions, as seen in studies of furan and thiophene derivatives (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of furan and thiophene derivatives includes electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions are influenced by the electron-donating or withdrawing nature of substituents on the furan and thiophene rings, affecting the regioselectivity and outcomes of synthetic routes (Aleksandrov & El’chaninov, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Imidate Derivatives : Research has shown the synthesis of imidate derivatives of thiophene and furan, demonstrating the potential for creating novel compounds with unique properties. These derivatives were synthesized through reactions involving sodium methoxide and secondary amides, revealing exclusive C5-lithiation, a notable regioselectivity contrasting with C3-lithiation in oxazolino functionality (Barcock et al., 1994).
- Arylation of Furan Derivatives : Another study focused on arylating furan derivatives, leading to the synthesis of 5-arylfuran-2-carboxylic acids. These acids were further used in synthesizing various heterocyclic compounds, showcasing the versatility of furan derivatives in synthesizing a range of chemical structures (Gorak et al., 2009).
Pharmacological Properties
- Antinociceptive Properties : A study explored the synthesis of derivatives involving 2-methyl-furan and investigated their pharmacological effects on the central nervous system in mice, revealing strong antinociceptive properties. This implies potential applications in pain management (Siwek et al., 2008).
- Inhibitors of NQO2 : Research into furan-amidines, which include structures similar to the chemical , showed that they are potent inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. This suggests a possible application in developing new treatments for these conditions (Alnabulsi et al., 2018).
Antimicrobial Activity
- Synthesis of Schiff Bases : A study reported the synthesis of Schiff bases using furan-2-ylmethyl carboxamido thiophenes, which were evaluated for antimicrobial activity. This indicates the potential of furan derivatives in developing new antimicrobial agents (Arora et al., 2013).
Mecanismo De Acción
Target of Action
The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide primarily targets enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. Urease is involved in the hydrolysis of urea, while AChE and BChE are key enzymes in the cholinergic system, which is vital for signal transmission in the nervous system .
Mode of Action
This compound interacts with these target enzymes, inhibiting their activities . The compound’s interaction with the active sites of these enzymes has been investigated by molecular insertion simulations, which confirmed the experimental findings .
Biochemical Pathways
The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of AChE and BChE can impact the cholinergic system, potentially affecting neurological functions .
Result of Action
The inhibition of the target enzymes by this compound can lead to significant molecular and cellular effects. For example, the compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard, and approximately 4.2-fold more activity against BChE enzyme than galantamine standard .
Propiedades
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c23-18(16-7-4-10-25-16)17-9-8-14(27-17)11-21-19(24)15-12-26-20(22-15)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWAMAMFTRHWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)




![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)
![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)